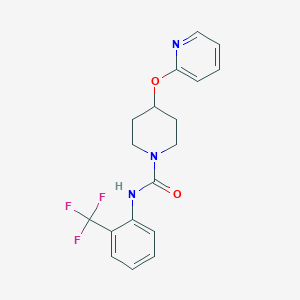

![molecular formula C24H23N5O2S B2873775 N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide CAS No. 1428355-58-1](/img/structure/B2873775.png)

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of phenylpiperazine, which is a class of chemical compounds containing a phenyl group attached to a piperazine ring . Phenylpiperazine derivatives are known for their diverse pharmacological activities.

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized for the treatment of Alzheimer’s disease (AD) .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI), which is significant in the treatment of Alzheimer’s disease (AD). AChEIs are used to increase the concentration of acetylcholine in the brain, thereby improving cholinergic transmission and mitigating symptoms of memory impairment and cognitive decline . The compound has shown moderate inhibitory activities in vitro, suggesting its potential as a lead compound for developing new AD drugs .

Selective Acetylcholinesterase Inhibition

Among the derivatives of this compound, some have exhibited potent inhibitory activity against acetylcholinesterase (AChE) with minimal activity against butyrylcholinesterase (BuChE). This selectivity is advantageous as it targets AChE more precisely, which is primarily responsible for hydrolyzing acetylcholine in the brain, making it a promising candidate for selective AChE inhibition in AD treatment .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with the AChE enzyme. These studies help in visualizing the binding efficiency and mode of action of the compound, which is crucial for drug design and development. The results from these studies can guide the synthesis of more effective AChE inhibitors .

Kinetic Study of Enzyme Inhibition

The kinetic properties of the compound as an AChE inhibitor have been analyzed. Understanding the type of inhibition (competitive, non-competitive, or mixed) is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic efficacy .

Neurodegenerative Disease Research

Due to its role in modulating acetylcholine levels, the compound is also relevant in broader neurodegenerative disease research. It can be used to study the cholinergic hypothesis of AD and other neurodegenerative conditions where cholinergic neurotransmitters play a crucial role in learning and memory .

Lead Compound for Drug Development

The compound’s efficacy in inhibiting AChE and its selectivity make it a valuable lead compound for further drug development. Lead compounds are essential starting points in the drug discovery process, and their optimization can lead to the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

The primary target of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .

Biochemical Pathways

By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain . This can enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory . .

Pharmacokinetics

Similar compounds have been shown to exhibit moderate inhibitory activities in vitro , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of AChE by N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide can lead to an increase in acetylcholine levels in the brain . This can potentially enhance cognitive functions and alleviate symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2S/c30-32(31,23-11-10-19-6-4-5-7-20(19)16-23)27-21-17-25-24(26-18-21)29-14-12-28(13-15-29)22-8-2-1-3-9-22/h1-11,16-18,27H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLRGKMQTCMNLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2873694.png)

![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2873696.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2873700.png)

![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2873705.png)

![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate](/img/structure/B2873710.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1H-indol-2-yl)methyl]propanamide](/img/structure/B2873714.png)